molecular formula C20H22N4O3S B11155629 1-[4-(acetylamino)phenyl]-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

1-[4-(acetylamino)phenyl]-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11155629
M. Wt: 398.5 g/mol
InChI Key: RQJGSQXALPUDQK-UHFFFAOYSA-N
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Description

1-[4-(acetylamino)phenyl]-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a benzothiazole ring, and a pyrrolidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(acetylamino)phenyl]-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide can be achieved through a multi-step process involving various reagents and conditions. One common method involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Acetylation: The acetylamino group is introduced by reacting the benzothiazole derivative with acetic anhydride in the presence of a base such as pyridine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by reacting the acetylated benzothiazole derivative with a suitable amine and a carbonyl compound under basic conditions.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with a carboxylic acid derivative under dehydrating conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(acetylamino)phenyl]-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles such as amines or thiols, polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(acetylamino)phenyl]-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(acetylamino)phenyl]-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-[4-(acetylamino)phenyl]-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

1-(4-acetamidophenyl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N4O3S/c1-12(25)21-14-6-8-15(9-7-14)24-11-13(10-18(24)26)19(27)23-20-22-16-4-2-3-5-17(16)28-20/h6-9,13H,2-5,10-11H2,1H3,(H,21,25)(H,22,23,27)

InChI Key

RQJGSQXALPUDQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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